Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide
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Overview
Description
Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide is a compound that combines magnesium with a fluorinated aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-fluoro-2-(phenoxymethyl)benzene derivatives involves a nucleophilic substitution reaction between 2-fluorobenzyl bromide and phenol . The reaction typically occurs in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 55°C) with potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Mechanochemical methods, such as ball milling, have been explored for the preparation of Grignard reagents, which involve the interaction of elemental magnesium with organic halides .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles.
Grignard Reactions: Formation of Grignard reagents by reacting with magnesium.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate and phenol in DMF.
Grignard Reactions: Typically involve magnesium metal and an ethereal solvent.
Major Products Formed
Substitution Reactions: Formation of various substituted benzene derivatives.
Grignard Reactions: Formation of organomagnesium compounds which can further react to form alcohols, acids, and other organic compounds.
Scientific Research Applications
Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action for compounds like Magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide often involves the formation of Grignard reagents. These reagents are highly reactive and can participate in various organic reactions by forming carbon-carbon bonds . The magnesium atom acts as a nucleophile, attacking electrophilic centers in other molecules .
Comparison with Similar Compounds
Similar Compounds
1-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a phenoxymethyl group.
2-fluorobenzyl bromide: Precursor in the synthesis of 1-fluoro-2-(phenoxymethyl)benzene derivatives.
Properties
Molecular Formula |
C13H10BrFMgO |
---|---|
Molecular Weight |
305.42 g/mol |
IUPAC Name |
magnesium;1-fluoro-2-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H10FO.BrH.Mg/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChI Key |
SYOSTKBOEMNZGV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C[C-]=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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